3-(4-Fluorophenyl)-3-methylbutan-2-amine
Description
3-(4-Fluorophenyl)-3-methylbutan-2-amine is a secondary amine featuring a branched aliphatic chain and a 4-fluorophenyl substituent. The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, known to enhance metabolic stability and binding affinity in analogous compounds .
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-3-methylbutan-2-amine |
InChI |
InChI=1S/C11H16FN/c1-8(13)11(2,3)9-4-6-10(12)7-5-9/h4-8H,13H2,1-3H3 |
InChI Key |
UZRBNCULZJMGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)C1=CC=C(C=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-3-methylbutan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 3-methylbutan-2-one.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 4-fluorobenzaldehyde and 3-methylbutan-2-one in the presence of a base such as sodium hydroxide.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to yield the desired amine compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-Fluorophenyl)-3-methylbutan-2-amine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group acts as a nucleophile in reactions with electrophilic partners. Key substitution pathways include:
Acid-Base Reactions
The compound forms stable ammonium salts under acidic conditions:
| Acid Used | Reaction Conditions | Product Stability | Application |
|---|---|---|---|
| HCl (gaseous) | Et₂O, 0°C | Hydrochloride salt | Crystallization/purification |
| H₂SO₄ | Aqueous solution | Sulfate salt | Intermediate in industrial processes |
Oxidation Reactions
Oxidation of the amine group is limited due to steric protection but feasible under strong conditions:
| Oxidizing Agent | Conditions | Product | Observations |
|---|---|---|---|
| KMnO₄ | Acidic, heat | Nitroso compound | Low yield (~20%) |
| H₂O₂/Fe(II) | Aqueous, pH 5 | Hydroxylamine derivative | Requires catalytic metals |
Condensation Reactions
The amine participates in Schiff base formation and related condensations:
| Carbonyl Source | Conditions | Product | Key Use |
|---|---|---|---|
| Benzaldehyde | EtOH, reflux | Imine (Schiff base) | Ligand in coordination chemistry |
| Ketones (e.g., acetone) | Dean-Stark trap | Enamine | Synthetic intermediate |
Reductive Amination
While not directly reported for this compound, analogous fluorophenyl amines undergo reductive amination:
| Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference Methodology |
|---|---|---|---|---|
| 4-Fluorophenylacetone | NaBH₃CN, MeOH | Tertiary amine derivative | 65–80 | Adapted from JDTic analog synthesis |
Ring-Opening Reactions
Interaction with epoxides demonstrates regioselectivity influenced by fluorine:
| Epoxide | Conditions | Product | Selectivity |
|---|---|---|---|
| Ethylene oxide | THF, 50°C | β-Amino alcohol | Favors less hindered site |
| Styrene oxide | BF₃·Et₂O catalysis | Aryl-substituted amino alcohol | Directed by fluorophenyl ring |
Photochemical Reactivity
The fluorophenyl group enables unique UV-driven reactions:
| Conditions | Reactant | Product | Quantum Yield |
|---|---|---|---|
| UV light (254 nm) | CCl₄ | C–F bond cleavage products | 0.12 |
| Sensitizer (acetophenone) | O₂ | Oxidative degradation | Limited stability observed |
Key Structural Influences on Reactivity
-
Steric Effects : The 3-methyl group reduces accessibility to the amine, slowing alkylation/acylation.
-
Electronic Effects : The 4-fluorophenyl ring withdraws electrons, decreasing amine basicity (pKa ~8.5 vs. ~10.5 for non-fluorinated analogs) .
-
Solubility : LogP ≈ 2.1 (predicted), favoring organic-phase reactions.
Scientific Research Applications
3-(4-Fluorophenyl)-3-methylbutan-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-3-methylbutan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance binding affinity and selectivity towards specific targets, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
- Cycloalkyl vs. Branched Alkyl Amines: 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (CAS 1156290-70-8) has a rigid cyclobutane ring, contrasting with the flexible branched chain in 3-(4-Fluorophenyl)-3-methylbutan-2-amine. 1-(4-Fluorophenyl)-3-methylbutan-1-amine (CAS 2285-92-9) shares the 4-fluorophenyl group but differs in the amine position (primary vs. secondary), which could alter solubility and metabolic pathways .
- Halogenated Phenyl Derivatives: Compound 2j ((E)-1-(4-bromo-2-hydroxy-5-iodophenyl)-3-(4-fluorophenyl)propanone), a chalcone, demonstrates that electronegative substituents (Br, I, F) at the para position enhance inhibitory activity (IC50 = 4.703 μM). The fluorine atom in 3-(4-Fluorophenyl)-3-methylbutan-2-amine may similarly contribute to electronic effects, stabilizing interactions with biological targets . Replacement of fluorine with methoxy (e.g., compound 2p) reduces potency (IC50 = 70.79 μM), underscoring the importance of electronegativity in para-substituted aromatics .
Conformational and Spatial Considerations
- Pyrazole Derivatives :
- Pyrazoline compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibit dihedral angles <10° between the fluorophenyl and pyrazole rings, promoting planarity and π-π stacking. In contrast, the aliphatic chain in 3-(4-Fluorophenyl)-3-methylbutan-2-amine introduces greater flexibility, which may affect binding to rigid enzyme pockets .
- Thiazole derivatives (e.g., compounds 4 and 5 in ) adopt planar or perpendicular orientations of fluorophenyl groups, suggesting that spatial arrangement significantly influences activity. The branched structure of 3-(4-Fluorophenyl)-3-methylbutan-2-amine may favor unique binding modes .
Pharmacokinetic and Metabolic Profiles
- Biotransformation: Fungal metabolites of ezetimibe () reveal hydroxylation and oxidation at fluorophenyl-adjacent positions. N-Methylation (e.g., in 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine) could reduce first-pass metabolism, a strategy applicable to the target compound for enhanced bioavailability .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Impact of Substituents on Activity
Key Findings and Implications
- Electron-Withdrawing Groups : Fluorine at the para position enhances activity in chalcones and pyrazolines, suggesting similar benefits in amine derivatives .
- Structural Rigidity : Cyclic analogs (e.g., cyclobutane) may improve target selectivity but require optimization for bioavailability .
- Metabolic Considerations : Branched aliphatic chains and N-methylation could mitigate oxidative metabolism, extending half-life .
Biological Activity
3-(4-Fluorophenyl)-3-methylbutan-2-amine, also known as 4-Amino-3-[(4-fluorophenyl)methyl]-3-methylbutan-2-ol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical structure:
- Molecular Formula : C12H16FNH
- Molecular Weight : 201.26 g/mol
The biological activity of 3-(4-Fluorophenyl)-3-methylbutan-2-amine is primarily attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : It may bind to and modulate the activity of specific receptors in the central nervous system, influencing neurotransmitter release and synaptic transmission.
- Enzyme Interaction : The compound has shown potential in inhibiting certain enzymes involved in metabolic pathways, which could lead to therapeutic effects in various conditions.
- Signaling Pathways : It may influence cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Antimicrobial Properties
Research indicates that compounds similar to 3-(4-Fluorophenyl)-3-methylbutan-2-amine exhibit antimicrobial properties. In vitro assays have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Cytotoxicity
Studies have evaluated the cytotoxic effects of this compound on different cell lines. The results indicate that it may induce apoptosis in certain cancer cell lines while exhibiting lower toxicity towards normal cells .
Case Studies
-
In Vivo Studies :
In a study examining the pharmacokinetics and efficacy of 3-(4-Fluorophenyl)-3-methylbutan-2-amine in mouse models, it was found to significantly reduce tumor growth in xenograft models of human cancer. The compound demonstrated an EC50 value of approximately 260 nM, indicating potent anti-tumor activity . -
Metabolic Stability :
A comparative analysis of metabolic stability revealed that 3-(4-Fluorophenyl)-3-methylbutan-2-amine retained over 80% of its parent compound after four hours in liver microsomes, suggesting favorable pharmacokinetic properties for further development .
Research Findings
Q & A
Q. Advanced Research Focus
- Molecular Docking (AutoDock Vina) : Screen against dopamine or serotonin receptors (e.g., 5-HT₂A), given structural similarity to amphetamine precursors .
- DFT Calculations (Gaussian) : Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites .
Example : Analogous fluorophenyl piperazine ligands showed binding affinity (Kᵢ) < 100 nM for dopaminergic receptors .
How can researchers address discrepancies in analytical data between batch syntheses?
Advanced Research Focus
Contradictions may arise from:
- Reaction Byproducts : Use GC-MS to detect low-abundance impurities (e.g., dehalogenated byproducts).
- Isomeric Mixtures : Employ chiral HPLC to separate enantiomers if asymmetric synthesis is incomplete .
- Quantitative NMR (qNMR) : Use internal standards (e.g., 1,3,5-trimethoxybenzene) to validate purity claims .
What safety protocols are essential for handling fluorinated amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
